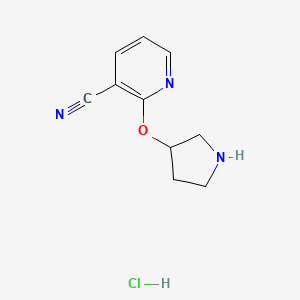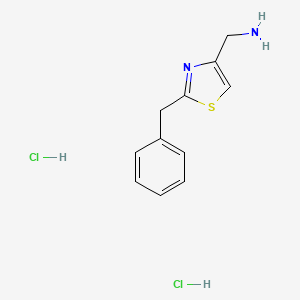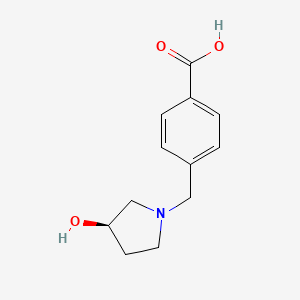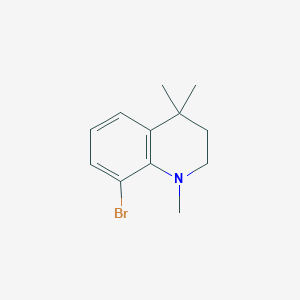
8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as BTMQ, is a heterocyclic compound that has been extensively studied for its potential applications in pharmacology and medicinal chemistry. BTMQ belongs to the class of quinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has been found to have various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Wirkmechanismus
The exact mechanism of action of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has also been found to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method and high yield. 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is also stable under normal laboratory conditions and can be easily stored for future use. However, one limitation of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is its low solubility in water, which can make it difficult to use in certain assays. 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. One potential direction is the synthesis of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the molecular targets and signaling pathways involved in the biological activities of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. Furthermore, the combination of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has great potential for the development of novel drugs and therapeutic strategies for various diseases.
Eigenschaften
IUPAC Name |
8-bromo-1,4,4-trimethyl-2,3-dihydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)7-8-14(3)11-9(12)5-4-6-10(11)13/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQBYOCYQSSTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=CC=C2Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223361 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
1187932-52-0 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3218136.png)
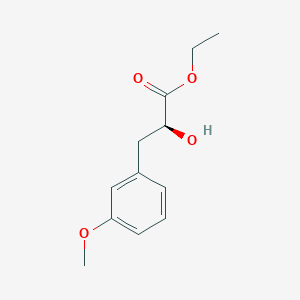


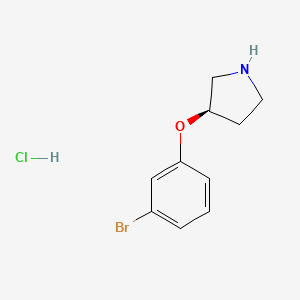
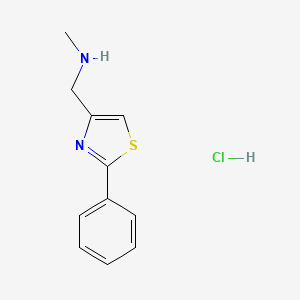

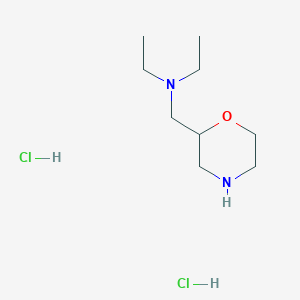
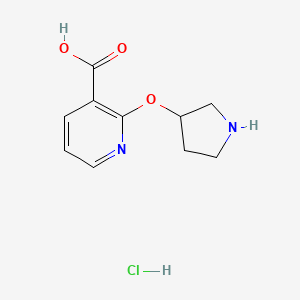

![Methyl 5-fluorobenzo[b]thiophene-3-carboxylate](/img/structure/B3218202.png)
